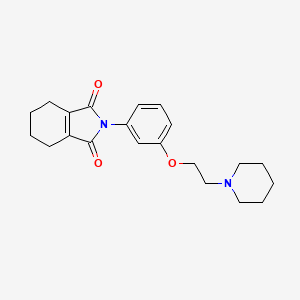
N-Ethyl-5,6-dimethylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinecarboxamide, N-ethyl-5,6-dimethyl- (9CI): is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.21902 g/mol . It is also known by its IUPAC name, N-ethyl-5,6-dimethylpyrazine-2-carboxamide . This compound is part of the pyrazinecarboxamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of Pyrazinecarboxamide, N-ethyl-5,6-dimethyl- (9CI) involves several steps. One common synthetic route includes the reaction of 5,6-dimethylpyrazine-2-carboxylic acid with ethylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
In industrial production, the process is scaled up, and additional steps such as purification and crystallization are employed to obtain the compound in large quantities. The use of advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Pyrazinecarboxamide, N-ethyl-5,6-dimethyl- (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) , leading to the formation of reduced amides or amines.
Substitution: Substitution reactions involve the replacement of functional groups in the compound.
Scientific Research Applications
Pyrazinecarboxamide, N-ethyl-5,6-dimethyl- (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Pyrazinecarboxamide, N-ethyl-5,6-dimethyl- (9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting enzyme activity and modulating signal transduction pathways .
Comparison with Similar Compounds
Pyrazinecarboxamide, N-ethyl-5,6-dimethyl- (9CI) can be compared with other similar compounds such as:
Pyrazinecarboxamide: The parent compound with similar structural features but lacking the ethyl and dimethyl substitutions.
N-ethylpyrazinecarboxamide: A related compound with an ethyl group but without the dimethyl substitutions.
5,6-dimethylpyrazinecarboxamide: A compound with dimethyl substitutions but lacking the ethyl group.
The uniqueness of Pyrazinecarboxamide, N-ethyl-5,6-dimethyl- (9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
74416-49-2 |
|---|---|
Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-ethyl-5,6-dimethylpyrazine-2-carboxamide |
InChI |
InChI=1S/C9H13N3O/c1-4-10-9(13)8-5-11-6(2)7(3)12-8/h5H,4H2,1-3H3,(H,10,13) |
InChI Key |
CAVPRUFMQCALCU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CN=C(C(=N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



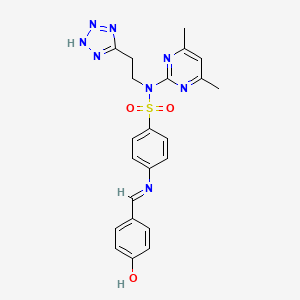
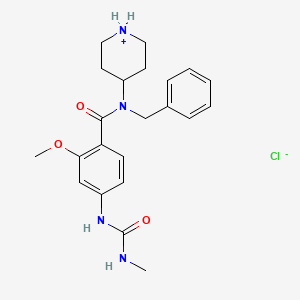

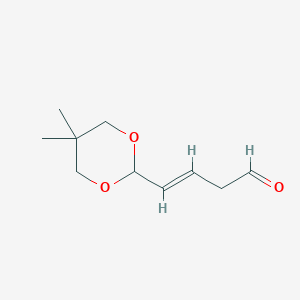
![6-Chloro-2,2-diphenyl-2H-imidazo[1,2-a]pyridin-3-one](/img/structure/B13756750.png)

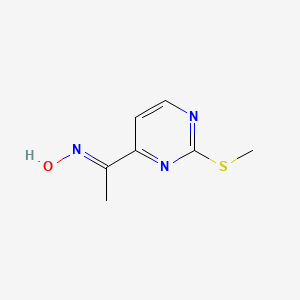
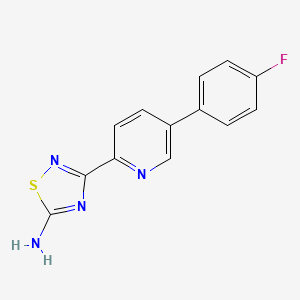
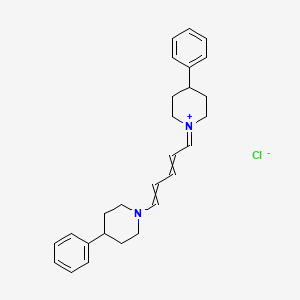
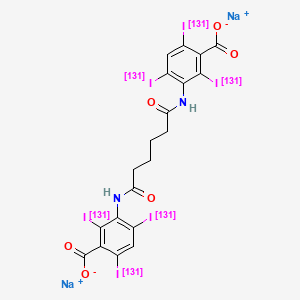
![Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B13756795.png)
![2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13756803.png)
